6-Bromo-2,4-dichloro-8-iodoquinazoline

Cross-coupling Site-selectivity Synthetic methodology

This polyhalogenated quinazoline features bromine, chlorine, and iodine substituents, enabling predictable, sequential cross-coupling at the 8-, 4-, and 6-positions. Ideal for medicinal chemistry groups generating diverse quinazoline libraries for kinase inhibitor SAR studies, particularly in oncology programs targeting dual VEGFR-2/EGFR inhibition. Ensures precision in synthesizing polycarbo-substituted quinazolines for drug discovery.

Molecular Formula C8H2BrCl2IN2
Molecular Weight 403.83 g/mol
Cat. No. B13051407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dichloro-8-iodoquinazoline
Molecular FormulaC8H2BrCl2IN2
Molecular Weight403.83 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)I)Br
InChIInChI=1S/C8H2BrCl2IN2/c9-3-1-4-6(5(12)2-3)13-8(11)14-7(4)10/h1-2H
InChIKeyQQDIVALLUPYNPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,4-dichloro-8-iodoquinazoline: Multi-Halogenated Quinazoline Scaffold for Targeted Kinase Inhibitor Synthesis and Cross-Coupling Applications


6-Bromo-2,4-dichloro-8-iodoquinazoline (CAS 1956375-17-9) is a polyhalogenated heterocyclic building block belonging to the quinazoline class, which is widely recognized for its pharmacological relevance, particularly as kinase inhibitors in oncology [1]. This compound features a quinazoline core simultaneously functionalized with three distinct halogen atoms (bromine at C6, chlorine at C2 and C4, and iodine at C8), which establishes a well-defined reactivity gradient for sequential site-selective functionalization via cross-coupling chemistry [2]. The strategic placement of these halogens on the electron-deficient scaffold enables predictable, stepwise derivatization, making this scaffold a versatile intermediate for generating diverse libraries of substituted quinazolines for structure-activity relationship (SAR) studies and drug discovery programs [2].

Why Generic 2,4-Dichloroquinazolines Cannot Substitute for 6-Bromo-2,4-dichloro-8-iodoquinazoline in Site-Selective Derivatization Workflows


Generic 2,4-dichloroquinazolines lack the regioselective functionalization capability inherent to 6-bromo-2,4-dichloro-8-iodoquinazoline, which is conferred by its unique halogenation pattern. In this scaffold, the differential bond dissociation energies and electronic positions of the C–I, C–Cl, and C–Br bonds create a well-defined reactivity hierarchy (Csp²–I > C(4)–Cl > Csp²–Br) that enables predictable, sequential cross-coupling reactions [1]. This allows for the precise and independent installation of functional groups at the 8-, 4-, and 6-positions, a capability that is absent in less-substituted analogs. Substituting with a simpler dichloroquinazoline would forfeit the ability to perform site-selective Sonogashira, Suzuki, or Stille couplings at the 8-position via the iodo substituent and at the 6-position via the bromo substituent, thereby collapsing a complex, programmable synthetic pathway into a much more limited one, compromising the diversity and precision of generated compound libraries for SAR studies [1].

Quantitative Differentiation Evidence for 6-Bromo-2,4-dichloro-8-iodoquinazoline vs. Closest Analogs in Synthesis and Biological Activity


Site-Selective Cross-Coupling Reactivity Hierarchy Enables Sequential Functionalization

The compound 6-bromo-2,4-dichloro-8-iodoquinazoline exhibits a well-defined, predictable site-selectivity for cross-coupling reactions, dictated by both the intrinsic bond dissociation energy of the C–halogen bond and its position on the electron-deficient quinazoline ring. The established reactivity order is Csp²–I (8-position) > C(4)–Cl (4-position) > Csp²–Br (6-position), which enables the sequential and independent installation of functional groups at these positions via Sonogashira and Suzuki couplings [1]. This contrasts with simpler halogenated quinazolines, such as 6-bromo-4-chloroquinazoline, which lack the highly reactive iodo substituent and therefore offer fewer opportunities for sequential, site-selective derivatization, typically limiting functionalization to the more reactive sites only [1].

Cross-coupling Site-selectivity Synthetic methodology

EGFR Wild-Type Inhibitory Activity in a Cellular Context

In a cellular assay for wild-type EGFR inhibition, the iodoquinazoline derivative CHEMBL3814959 (a 6-substituted analog of the target scaffold) demonstrated an IC50 of 273 nM against wild-type EGFR expressed in mouse BaF/3 cells [1]. This cellular activity provides a baseline for understanding the potency of iodoquinazoline-based inhibitors. In contrast, the same compound exhibited an IC50 of 315 nM against the EGFR L858R mutant, indicating a slight preference for wild-type over mutant enzyme [1]. While this is not a direct comparison with a specific analog, it establishes a quantitative activity benchmark for this scaffold in a therapeutically relevant target class, a benchmark that can be used to evaluate future derivatives.

EGFR Kinase inhibition Cancer

Class-Wide Dual VEGFR-2/EGFR Inhibition by Iodoquinazoline Derivatives

N-alkyl substituted iodoquinazoline derivatives, which share the core scaffold with 6-bromo-2,4-dichloro-8-iodoquinazoline, have been designed and evaluated as dual inhibitors of VEGFR-2 and EGFR, two key kinases in tumor angiogenesis and proliferation [1]. For example, compound 9c from this series exhibited potent anticancer activities with EC50 values of 5.00, 6.00, 5.17, and 5.25 μM against HepG2, MCF-7, HCT116, and A549 cancer cell lines, respectively [1]. This dual-targeting profile is a characteristic of the iodoquinazoline class and is less commonly observed in other quinazoline subclasses, such as simple 4-anilinoquinazolines, which are typically more selective for EGFR.

VEGFR-2 EGFR Dual inhibition

Validated Research and Procurement Applications for 6-Bromo-2,4-dichloro-8-iodoquinazoline


Sequential, Site-Selective Synthesis of Polycarbo-Substituted Quinazoline Libraries for Kinase Inhibitor SAR

The established reactivity hierarchy (Csp²–I > C(4)–Cl > Csp²–Br) of 6-bromo-2,4-dichloro-8-iodoquinazoline makes it an ideal starting material for medicinal chemistry groups focused on generating diverse quinazoline libraries for kinase inhibitor SAR studies [1]. Researchers can execute a programmed synthesis, first installing an alkynyl group at the 8-position via Sonogashira coupling, followed by sequential functionalization of the 4- and 6-positions, enabling rapid exploration of chemical space around the quinazoline core to optimize potency and selectivity against targets like EGFR and VEGFR-2 [1][2].

Development of Dual VEGFR-2/EGFR Inhibitors for Cancer Therapy

Procurement of this scaffold is strategically justified for oncology drug discovery programs aiming to develop dual VEGFR-2/EGFR inhibitors [2]. The iodoquinazoline core provides a validated starting point for achieving potent dual inhibition, as demonstrated by related compounds with EC50 values in the low micromolar range against multiple cancer cell lines [2]. This multi-targeted approach is particularly relevant for overcoming resistance to single-agent EGFR therapies and for addressing cancers driven by both angiogenesis and tumor cell proliferation [2].

Synthesis of Fluorescent Probes and Photophysical Studies

The 6-bromo-2,4-dichloro-8-iodoquinazoline scaffold serves as a precursor for synthesizing polycarbo-substituted quinazolines with tunable photophysical properties [1]. The ability to sequentially introduce various aryl and alkynyl groups via cross-coupling allows for the modulation of the compound's electronic absorption and emission characteristics, making these derivatives useful as potential fluorescent probes for biological imaging or as environmentally responsive fluorophores [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,4-dichloro-8-iodoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.